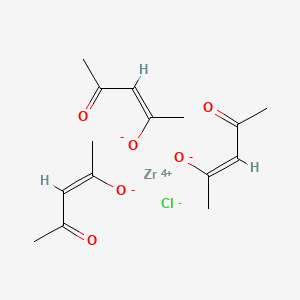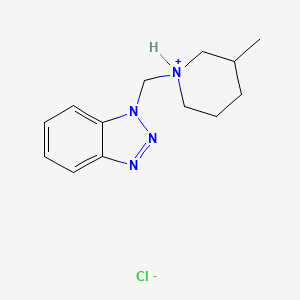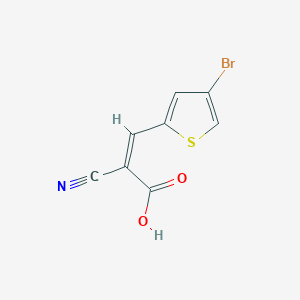
6-(Acetylhydrazino)-1,2,3,4-tetrahydro-1,3-dimethylpyrimidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(Acetylhydrazino)-1,2,3,4-tetrahydro-1,3-dimethylpyrimidine-2,4-dione is a heterocyclic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and organic synthesis. This compound features a pyrimidine ring, which is a common scaffold in many biologically active molecules. The presence of the acetylhydrazino group adds to its reactivity and potential for forming derivatives with diverse biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Acetylhydrazino)-1,2,3,4-tetrahydro-1,3-dimethylpyrimidine-2,4-dione typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between urea and an appropriate β-dicarbonyl compound under acidic or basic conditions.
Introduction of the Acetylhydrazino Group: The acetylhydrazino group can be introduced by reacting the pyrimidine derivative with acetylhydrazine in the presence of a suitable catalyst, such as acetic acid or sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the selection of green chemistry principles to minimize environmental impact.
化学反応の分析
Types of Reactions
6-(Acetylhydrazino)-1,2,3,4-tetrahydro-1,3-dimethylpyrimidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides, often in the presence of a base or catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines.
科学的研究の応用
6-(Acetylhydrazino)-1,2,3,4-tetrahydro-1,3-dimethylpyrimidine-2,4-dione has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting enzymes or receptors involved in various diseases.
Biology: The compound can be employed in the study of enzyme inhibition, receptor binding, and other biochemical processes.
Pharmaceuticals: It may serve as an intermediate in the production of pharmaceutical compounds with therapeutic properties.
Industry: The compound can be utilized in the synthesis of specialty chemicals, agrochemicals, and other industrial products.
作用機序
The mechanism of action of 6-(Acetylhydrazino)-1,2,3,4-tetrahydro-1,3-dimethylpyrimidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The acetylhydrazino group can form hydrogen bonds or covalent bonds with active sites, leading to inhibition or modulation of the target’s activity. The pyrimidine ring may also participate in π-π stacking interactions or other non-covalent interactions, contributing to the compound’s overall biological activity.
類似化合物との比較
Similar Compounds
6-(Hydrazino)-1,2,3,4-tetrahydro-1,3-dimethylpyrimidine-2,4-dione: Lacks the acetyl group, which may result in different reactivity and biological activity.
6-(Acetylamino)-1,2,3,4-tetrahydro-1,3-dimethylpyrimidine-2,4-dione:
Uniqueness
The presence of the acetylhydrazino group in 6-(Acetylhydrazino)-1,2,3,4-tetrahydro-1,3-dimethylpyrimidine-2,4-dione distinguishes it from other similar compounds. This functional group enhances its reactivity and allows for the formation of a wide range of derivatives with diverse biological activities. Additionally, the combination of the pyrimidine ring and the acetylhydrazino group provides a unique scaffold for the development of novel compounds with potential therapeutic applications.
特性
分子式 |
C8H12N4O3 |
|---|---|
分子量 |
212.21 g/mol |
IUPAC名 |
N'-(1,3-dimethyl-2,6-dioxopyrimidin-4-yl)acetohydrazide |
InChI |
InChI=1S/C8H12N4O3/c1-5(13)9-10-6-4-7(14)12(3)8(15)11(6)2/h4,10H,1-3H3,(H,9,13) |
InChIキー |
RQHSAPASURITDE-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NNC1=CC(=O)N(C(=O)N1C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-Bromo-6-chloro-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B13730459.png)
![7-Bromo-3-cyclopentyl-3,4-dihydro-2H-benzo[e][1,3]oxazin-2-one](/img/structure/B13730460.png)

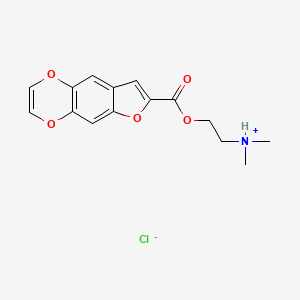

![3-Azaspiro[5.5]undecan-3-yl(dimethyl)azanium chloride](/img/structure/B13730481.png)
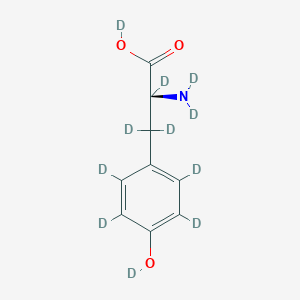
![1,8-Diazaspiro[5.5]undecane-1-ethanol, b-phenyl-, [R-(R*,R*)]-(9CI)](/img/structure/B13730487.png)
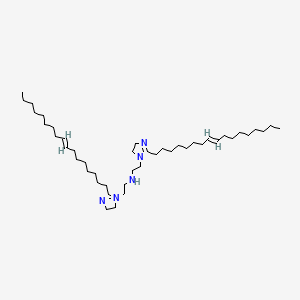
![1-Benzyl-1H-pyrazolo[3,4-b]pyridin-3-ylamine](/img/structure/B13730502.png)
